6-Cyclopropyl-2-{1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a piperidine ring, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and may have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Fluorophenoxy Compounds: These molecules are known for their potential in medicinal chemistry.
Uniqueness
6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable molecule for research and development.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-18(16)27-13-20(26)23-11-9-15(10-12-23)24-19(25)8-7-17(22-24)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUKDWIFCGHFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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